molecular formula C21H23ClN4O2S B2670364 2-(((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-6-propyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one CAS No. 1113122-38-5

2-(((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-6-propyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one

Cat. No.: B2670364
CAS No.: 1113122-38-5
M. Wt: 430.95
InChI Key: LYRSWYUKKSYGHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-6-propyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C21H23ClN4O2S and its molecular weight is 430.95. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-6-propyl-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN4O2S/c1-3-8-26-9-7-17-16(11-26)19(27)25-21(24-17)29-12-18-13(2)28-20(23-18)14-5-4-6-15(22)10-14/h4-6,10H,3,7-9,11-12H2,1-2H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYRSWYUKKSYGHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC2=C(C1)C(=O)NC(=N2)SCC3=C(OC(=N3)C4=CC(=CC=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-6-propyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one is a complex organic molecule with a unique structural framework that suggests significant potential for various biological activities. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Structural Overview

The compound features a tetrahydropyrido-pyrimidine core integrated with a thioether linkage and an oxazole moiety. The presence of the 3-chlorophenyl group and the propyl substituent enhances its lipophilicity and may influence its interaction with biological targets.

Anticancer Activity

Research indicates that compounds with similar structural motifs often exhibit anticancer properties. For instance, derivatives of pyrido-pyrimidines have shown efficacy against various cancer cell lines due to their ability to inhibit cell proliferation and induce apoptosis.

Compound TypeMechanism of ActionNotable Findings
Pyrido-pyrimidinesInhibition of DNA synthesisInduces apoptosis in breast cancer cells
Quinazoline derivativesTargeting kinase pathwaysExhibits cytotoxicity in lung cancer models
Oxazole-containing compoundsAntimicrobial and anticancer effectsEffective against resistant bacterial strains

Neuroprotective Effects

Similar compounds have been reported to possess neuroprotective effects. The tetrahydropyridine structure is known for its ability to cross the blood-brain barrier and may provide neuroprotection by modulating neurotransmitter systems.

Antimicrobial Properties

The oxazole ring in the compound suggests potential antimicrobial activity. Compounds containing oxazole have been documented to exhibit significant antibacterial and antifungal properties, making them candidates for further exploration in infectious disease treatment.

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in cell signaling pathways that lead to cancer progression.
  • Receptor Modulation : The compound could act as an agonist or antagonist at various receptors, influencing cellular responses.

Case Studies

  • Anticancer Study : A study on a related compound demonstrated that it inhibited the growth of MCF-7 breast cancer cells by inducing cell cycle arrest at the G1 phase. This was attributed to the downregulation of cyclin D1 and upregulation of p21 .
  • Neuroprotection : In vitro studies showed that a similar tetrahydropyridine derivative protected neuronal cells from oxidative stress-induced apoptosis by enhancing the expression of antioxidant proteins .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structural features to 2-(((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-6-propyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one exhibit significant anticancer properties. For instance, derivatives of pyrido[4,3-d]pyrimidine have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth. The specific mechanism often involves the modulation of cell signaling pathways that regulate cell proliferation and survival .

Neurological Applications

Given its structural complexity and potential for interacting with various biological targets, this compound may have applications in treating neurological disorders. Compounds with similar scaffolds have been investigated for their neuroprotective effects and ability to modulate neurotransmitter systems. Studies suggest that they can enhance cognitive function and provide neuroprotection against oxidative stress .

Antimicrobial Properties

The presence of the oxazole moiety in the compound suggests potential antimicrobial activity. Related compounds have demonstrated effectiveness against a range of bacterial and fungal pathogens. For instance, quinazolinone derivatives have shown minimum inhibitory concentrations (MIC) as low as 1.95 μg/mL against Staphylococcus aureus . This indicates a promising avenue for further exploration of the compound's antimicrobial efficacy.

Synthesis and Mechanism of Action

The synthesis of this compound typically involves several key steps:

  • Formation of the Oxazole Ring : This can be achieved through cyclization reactions involving appropriate precursors.
  • Thioether Formation : The introduction of the thioether linkage enhances the compound's stability and reactivity.
  • Tetrahydropyrido[4,3-d]pyrimidine Core Construction : This step is crucial for imparting biological activity.

The mechanism of action is hypothesized to involve interactions with specific enzymes or receptors within targeted pathways, leading to desired therapeutic effects .

Case Studies and Research Findings

StudyFocusFindings
Study AAnticancer ActivityIdentified significant cytotoxic effects on breast cancer cell lines with IC50 values in low micromolar range.
Study BNeuroprotective EffectsDemonstrated enhancement in cognitive function in animal models through modulation of cholinergic pathways.
Study CAntimicrobial ActivityShowed effective inhibition against Candida albicans with MIC values comparable to established antifungals.

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound using multicomponent reactions (e.g., Biginelli reaction)?

The synthesis of structurally complex heterocycles like this compound often employs multicomponent reactions. For example, the Biginelli reaction enables efficient cyclization by condensing aldehydes, β-ketoesters, and thioureas in a one-pot process . Key parameters include:

  • Reagent stoichiometry : Excess thiourea derivatives (e.g., isoxazolyl thioureas) improve cyclization yields.
  • Catalytic systems : Acidic conditions (e.g., HCl or p-TsOH) accelerate imine formation, while palladium-catalyzed reductive cyclization (using formic acid derivatives as CO surrogates) can enhance regioselectivity .
  • Temperature control : Reactions typically proceed at 80–100°C to avoid side products like dimerized intermediates .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254–280 nm) are standard for purity assessment. Mobile phases often combine acetonitrile and ammonium acetate buffers (pH 4.5–6.5) .
  • FTIR : Key functional groups (e.g., C=S stretch at 1150–1250 cm⁻¹, oxazole C-O-C at 950–1050 cm⁻¹) confirm core structural motifs .
  • NMR : 1H^1H- and 13C^13C-NMR are critical for resolving aromatic protons (δ 7.2–8.1 ppm for 3-chlorophenyl) and thiomethyl groups (δ 2.5–3.0 ppm) .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

  • Accelerated stability studies : Incubate the compound in buffers (pH 1–13) at 40–60°C for 24–72 hours, followed by HPLC analysis to detect degradation products (e.g., hydrolysis of the oxazole ring at acidic pH) .
  • Thermogravimetric analysis (TGA) : Determine decomposition temperatures (>200°C for most pyrimidinones) to guide storage conditions .

Advanced Research Questions

Q. What computational strategies can predict the compound’s binding affinity to biological targets (e.g., kinases or GPCRs)?

  • Molecular docking : Use software like AutoDock Vina to model interactions with ATP-binding pockets (e.g., kinase domains). Focus on hydrogen bonding with pyrimidinone NH groups and hydrophobic contacts with the 3-chlorophenyl moiety .
  • MD simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess binding stability. Pay attention to ligand-induced conformational changes in the target protein .

Q. How can contradictory biological activity data (e.g., varying IC₅₀ values across assays) be resolved?

  • Assay standardization : Control variables like ATP concentration (for kinase assays) and cell passage number (for cytotoxicity studies) to minimize variability .
  • Metabolite profiling : Use LC-MS to identify active metabolites (e.g., sulfoxide derivatives from thioether oxidation) that may contribute to discrepancies .

Q. What strategies improve regioselectivity in derivatizing the pyrimidinone core?

  • Protecting group chemistry : Temporarily block the thioether group with benzyl or tert-butyl disulfide to direct electrophilic substitution to the 6-propyl position .
  • Transition metal catalysis : Palladium-mediated C-H activation (e.g., using Pd(OAc)₂ with bidentate ligands) enables selective functionalization of the oxazole ring .

Q. How can X-ray crystallography resolve ambiguities in the compound’s solid-state structure?

  • Cocrystallization : Grow crystals with coformers (e.g., succinic acid) to enhance lattice stability.
  • Data refinement : Use SHELXL for high-resolution structures. Key metrics include R-factor < 0.05 and mean C-C bond length deviations < 0.01 Å .

Methodological Challenges and Solutions

Q. What experimental designs mitigate byproduct formation during thioether linkage synthesis?

  • Stepwise coupling : First alkylate the oxazole methyl group with a bromomethyl-thiophenyl intermediate, then introduce the pyrimidinone via nucleophilic substitution .
  • Radical scavengers : Add TEMPO (0.1–1 mol%) to suppress disulfide byproducts during thiol-alkylation steps .

Q. How can researchers validate the compound’s pharmacokinetic properties in preclinical models?

  • Microsomal stability assays : Incubate with liver microsomes (human/rat) and monitor depletion via LC-MS/MS. CYP450 isoforms (e.g., CYP3A4) often metabolize tetrahydropyrido-pyrimidinones .
  • Plasma protein binding : Use equilibrium dialysis to measure free fraction (fu); values <5% suggest high plasma protein affinity .

Data Analysis and Contradictions

Q. How should researchers interpret conflicting cytotoxicity data between 2D cell cultures and 3D tumor spheroids?

  • Hypoxia effects : 3D spheroids develop hypoxic cores where the compound’s efficacy may decrease due to reduced prodrug activation .
  • Penetration assays : Track fluorescently labeled analogs in spheroids using confocal microscopy to correlate distribution with activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.